Neodymium edetate

CAS No.: 12611-51-7

Cat. No.: VC20663997

Molecular Formula: C10H13N2NdO8

Molecular Weight: 433.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 12611-51-7 |

|---|---|

| Molecular Formula | C10H13N2NdO8 |

| Molecular Weight | 433.46 g/mol |

| IUPAC Name | 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;neodymium(3+) |

| Standard InChI | InChI=1S/C10H16N2O8.Nd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |

| Standard InChI Key | QGSNBBYVXDXAOD-UHFFFAOYSA-K |

| Canonical SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Nd+3] |

Introduction

Chemical Identification and Structural Characteristics

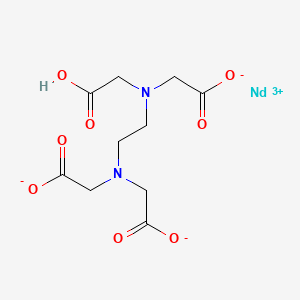

Neodymium edetate is identified by its RTECS number QO9450000 and WISWESSER line notation , which encodes its molecular topology . The compound’s structure involves a central neodymium(III) ion coordinated by four carboxylate oxygen atoms and two nitrogen atoms from the EDTA ligand (Figure 1). This octahedral geometry is typical for lanthanide-EDTA complexes, ensuring high thermodynamic stability .

Table 1: Key Chemical Identifiers of Neodymium Edetate

| Property | Value |

|---|---|

| CAS Registry Number | 12611-51-7 |

| Molecular Formula | |

| Molecular Weight | 433.49 g/mol |

| RTECS Number | QO9450000 |

Physicochemical Properties

Neodymium edetate’s properties derive from both its lanthanide core and EDTA ligand. Neodymium(III) adopts a +3 oxidation state, consistent with its position in the lanthanide series . The compound is expected to exhibit high solubility in water due to the polar carboxylate groups of EDTA, though experimental solubility data are absent in the reviewed sources. Comparative analysis with neodymium chloride (), which has a solubility of 96.7 g/100 mL in water at 20°C , suggests that the edetate complex may have lower solubility due to its larger molecular size and chelated structure.

Toxicological Profile

Acute toxicity studies in rodents reveal significant hepatotoxic effects. Intraperitoneal administration in mice yielded an of 126 mg/kg, while guinea pigs exhibited an of 142 mg/kg . Histopathological findings indicated diffuse hepatocellular necrosis, underscoring the compound’s potential to induce severe liver injury (Table 2).

Table 2: Acute Toxicity Data for Neodymium Edetate

| Species | Route | Toxic Effect | |

|---|---|---|---|

| Mouse | Intraperitoneal | 126 mg/kg | Hepatitis, hepatocellular necrosis |

| Guinea Pig | Intraperitoneal | 142 mg/kg | Hepatitis, hepatocellular necrosis |

Mechanistic studies are lacking, but the toxicity may arise from neodymium’s interference with calcium-dependent cellular processes or EDTA’s capacity to redistribute endogenous metals . Chronic exposure data and human toxicity thresholds remain uncharacterized, necessitating caution in handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume